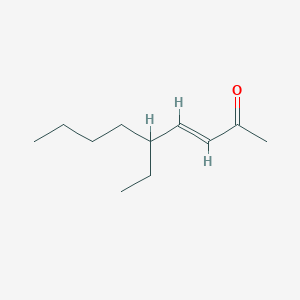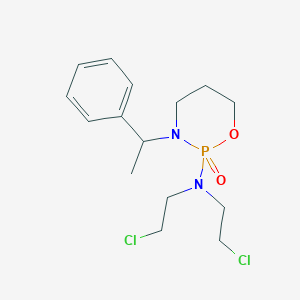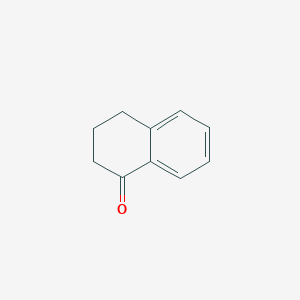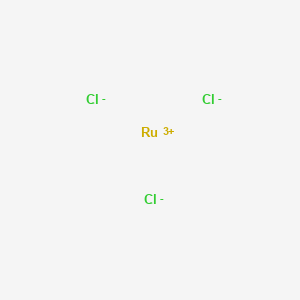![molecular formula C8H12O3 B052825 1,4-Dioxaspiro[4.5]decan-7-one CAS No. 4969-01-1](/img/structure/B52825.png)
1,4-Dioxaspiro[4.5]decan-7-one
Overview
Description
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decan-7-one involves selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in acidic conditions. Acetic acid has been identified as an effective catalyst, optimizing the reaction to achieve a significant yield increase from 65% to 80% and reducing reaction time drastically from 15 hours to 11 minutes (Zhang Feng-bao, 2006).
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates : Zhang Feng-bao (2006) describes the synthesis of 1,4-Dioxaspiro[4.5]decan-7-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, highlighting its utility as a bifunctional synthetic intermediate in organic chemistry. This synthesis is optimized for higher yield and reduced reaction time, showing its efficiency in industrial applications (Zhang, 2006).
Pharmacological Evaluation : A. Brubaker and M. Colley (1986) studied derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane as potential dopamine agonists. Their research did not find central nervous system activity but identified potent dopamine agonist activity in one analogue, suggesting potential therapeutic applications (Brubaker & Colley, 1986).
Antibacterial Properties : M. Natarajan et al. (2021) synthesized triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, and evaluated their antibacterial activity against several bacterial species. One compound exhibited excellent in vitro antibacterial activity, indicating potential applications in antibiotic development (Natarajan et al., 2021).
Synthesis and Antihypertensive Activity : J. Caroon et al. (1981) created a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, evaluating them as antihypertensive agents. They identified compounds with significant activity, contributing to the development of new blood pressure medications (Caroon et al., 1981).
Chemical Communication in Insects : U. Kohnle et al. (1992) studied E‐7‐methyl‐1,6‐dioxaspiro[4.5]decane in insects, finding its role in chemical communication among European Scolytidae and Nitidulidae. This research provides insights into the ecological and biological significance of spiro compounds in insect behavior (Kohnle et al., 1992).
Anti-Coronavirus Activity : Çağla Begüm Apaydın et al. (2019) synthesized 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, evaluating them against human coronavirus. They identified several compounds that inhibited coronavirus replication, demonstrating the potential of this class of compounds in antiviral drug development (Apaydın et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can be used as a biochemical reagent in life science related research .
Mode of Action
The specific mode of action of 1,4-Dioxaspiro[4It’s known that this compound can be used in the preparation of a series of potent analgesic compounds .
Biochemical Pathways
It’s known that this compound can be used in a novel aromatization process to convert into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .
Pharmacokinetics
It’s known that this compound is stored in a freezer under -20°c, indicating that it may have specific storage requirements for maintaining its stability and bioavailability .
Result of Action
It’s known that this compound can be used in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .
Action Environment
It’s known that this compound is stored in a freezer under -20°c, indicating that temperature may play a role in maintaining its stability .
properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-2-1-3-8(6-7)10-4-5-11-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXYCOHQUCHFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2(C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964345 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4969-01-1 | |
| Record name | 4969-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dioxaspiro[4.5]decan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxaspiro[4.5]decan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 1,4-dioxaspiro[4.5]decan-7-one structure in the described research?
A1: The this compound structure serves as a crucial starting material in the synthesis of functionalized chiral β-aryl cyclohexanols. The research demonstrates that racemic 6-aryl 1,4-dioxaspiro[4.5]decan-7-ones can be effectively converted into their corresponding chiral β-aryl cyclohexanol counterparts through a ruthenium-catalyzed asymmetric hydrogenation process. [] This transformation is significant because it provides a pathway to access valuable chiral building blocks for various applications, particularly in pharmaceutical and medicinal chemistry.
Q2: How does the chirality of the catalyst affect the outcome of the reaction?
A2: The chirality of the ruthenium catalyst is paramount in determining the stereochemical outcome of the asymmetric hydrogenation. The research utilizes a specific chiral spiro ruthenium catalyst, (Ra,S,S)-5c, which exhibits high selectivity for one enantiomer of the product. [] This means that the catalyst preferentially facilitates the hydrogenation of one enantiomer of the racemic starting material, leading to an excess of the desired chiral product. This control over stereochemistry is crucial for synthesizing optically active compounds with specific biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)



![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)



